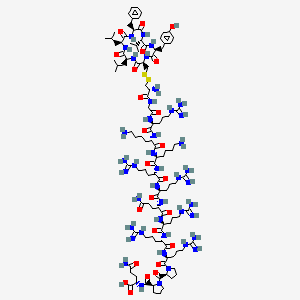

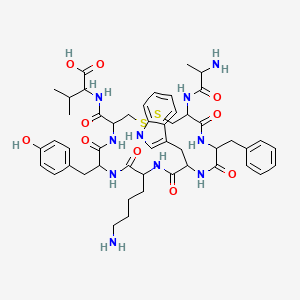

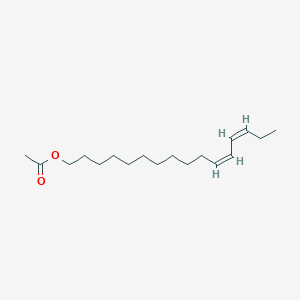

![molecular formula C14H11I2N5O2S2 B561679 S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 175093-14-8](/img/structure/B561679.png)

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Bioconjugate Chemistry Applications : S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) is used for cysteine-specific incorporation into proteins through a cleavable disulfide bond, and for radioiodination and photoactivatable cross-linking. AET's unique properties allow for site-specific protein-protein photocross-linking to identify protein domains within multiprotein complexes (Ebright et al., 1996).

Anticancer Agent Synthesis : Research in medicinal chemistry has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, focusing on their potential as anticancer agents. These compounds' effects on the proliferation of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia were investigated (Temple et al., 1983).

Antimicrobial Activity : A study on the synthesis of new S-substituted-thiopyridines, thienopyridines, pyridothienopyrimidines, and pyridothienotriazines found that some compounds demonstrated remarkable antimicrobial activity (Abdel-rahman et al., 2003).

Crosslinking Reagent in Nucleic Acid-Protein Studies : A cleavable nucleic acid-protein crosslinking reagent was developed, demonstrating potential applications in topographical investigations of biological structures composed of nucleic acids and proteins (Olomucki et al., 1981).

Bacterial Lipopolysaccharide Derivative Synthesis : The synthesis of a photoactivatable, iodinatable, and thiol-cleavable derivative of bacterial lipopolysaccharide (LPS) using a related compound has been described, with implications for investigating LPS binding targets in biological systems (Wollenweber & Morrison, 1985).

Thiol-Quantification in Enzyme Assays : Alternative fluorescent probes to Ellman's reagent for thiol quantification in enzyme assays have been explored, offering potential for high-throughput screening of enzyme inhibitors (Maeda et al., 2005).

Radical Chain Reactions in Organic Synthesis : The radical chemistry of thiohydroxamic esters, a new method for generating carbon radicals from carboxylic acids, has been investigated, highlighting the versatility of these compounds in organic synthesis (Barton et al., 1985).

Antimicrobial Drug Development : Pyridine derivatives have been studied as potential antimicrobial drugs, focusing on their structure and activity against Gram-stained bacteria (Koszelewski et al., 2021).

Phosphorolysis in Biochemistry : The phosphorolysis of various 5-substituted-2'-deoxyuridines by human thymidine phosphorylase and blood platelets has been examined, with implications for understanding biochemical pathways (Desgranges et al., 1983).

Molecular Electronics : A study on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule revealed its potential as a programmable molecular diode driven by charge-induced conformational changes, suggesting applications in nanotechnology and molecular electronics (Derosa et al., 2003).

作用機序

Target of Action

It is described as a cleavable, photoactivable cross-linking agent , suggesting that it may interact with various proteins or nucleic acids in a cell.

Mode of Action

As a photoactivable cross-linking agent, this compound likely interacts with its targets by forming covalent bonds when exposed to light . The azido group in the compound can be activated by light to form a highly reactive nitrene group, which can then form covalent bonds with nearby molecules . This allows the compound to create a stable link between itself and its target, which can be useful in various research applications .

Biochemical Pathways

Given its role as a cross-linking agent, it may be involved in studying protein-protein interactions, protein-DNA interactions, or other molecular interactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As a cross-linking agent, it could potentially alter the function of target proteins or nucleic acids by creating new covalent bonds .

将来の方向性

特性

IUPAC Name |

4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOHBPRDAGSGHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I2N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662039 |

Source

|

| Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175093-14-8 |

Source

|

| Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。